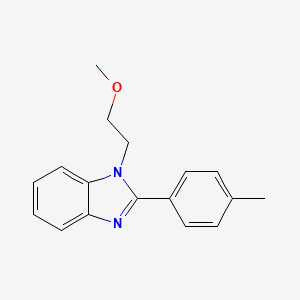
1-(2-methoxyethyl)-2-(4-methylphenyl)-1H-1,3-benzodiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-methoxyethyl)-2-(4-methylphenyl)-1H-1,3-benzodiazole is a chemical compound belonging to the benzodiazole family Benzodiazoles are known for their diverse applications in medicinal chemistry, particularly as pharmacophores in drug design
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-methoxyethyl)-2-(4-methylphenyl)-1H-1,3-benzodiazole typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-aminobenzophenone and 4-methylbenzaldehyde.
Condensation Reaction: The initial step involves the condensation of 2-aminobenzophenone with 4-methylbenzaldehyde in the presence of an acid catalyst, such as hydrochloric acid, to form an intermediate Schiff base.
Cyclization: The Schiff base undergoes cyclization under reflux conditions in the presence of a dehydrating agent like polyphosphoric acid to yield the benzodiazole core.
Alkylation: The final step involves the alkylation of the benzodiazole core with 2-methoxyethyl chloride in the presence of a base such as potassium carbonate to obtain the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
1-(2-methoxyethyl)-2-(4-methylphenyl)-1H-1,3-benzodiazole can undergo various chemical reactions, including:
Oxidation: The methoxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The benzodiazole core can be reduced to form dihydrobenzodiazole derivatives using reducing agents such as lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitric acid for nitration, bromine in acetic acid for bromination.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of dihydrobenzodiazole derivatives.
Substitution: Formation of nitro or bromo derivatives.
Wissenschaftliche Forschungsanwendungen
1-(2-methoxyethyl)-2-(4-methylphenyl)-1H-1,3-benzodiazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to its benzodiazole core.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Wirkmechanismus
The mechanism of action of 1-(2-methoxyethyl)-2-(4-methylphenyl)-1H-1,3-benzodiazole depends on its specific application:
Pharmacological Effects: It may interact with specific molecular targets, such as enzymes or receptors, to exert its biological effects. For example, it could inhibit the activity of certain enzymes involved in inflammation or cancer progression.
Fluorescent Probes: The benzodiazole core can undergo photoexcitation, leading to fluorescence emission, which can be used for imaging and detection purposes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(2-methoxyethyl)-2-phenyl-1H-1,3-benzodiazole: Lacks the methyl group on the phenyl ring.
1-(2-methoxyethyl)-2-(4-chlorophenyl)-1H-1,3-benzodiazole: Contains a chlorine atom instead of a methyl group on the phenyl ring.
1-(2-methoxyethyl)-2-(4-nitrophenyl)-1H-1,3-benzodiazole: Contains a nitro group instead of a methyl group on the phenyl ring.
Uniqueness
1-(2-methoxyethyl)-2-(4-methylphenyl)-1H-1,3-benzodiazole is unique due to the presence of both the methoxyethyl and methylphenyl groups, which may confer distinct chemical and biological properties compared to its analogs
Eigenschaften
IUPAC Name |
1-(2-methoxyethyl)-2-(4-methylphenyl)benzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O/c1-13-7-9-14(10-8-13)17-18-15-5-3-4-6-16(15)19(17)11-12-20-2/h3-10H,11-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYIFYPGQMLAOFP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC3=CC=CC=C3N2CCOC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














